molecular formula C11H19NO5 B2982320 (3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid CAS No. 2361599-13-3

(3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

Cat. No.: B2982320
CAS No.: 2361599-13-3
M. Wt: 245.275
InChI Key: YETZLQBPPWVQQU-SFYZADRCSA-N
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Description

(3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of a carboxylic acid group and a tert-butyl ester group adds to its chemical versatility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or a primary amine under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation using methyl iodide or a similar methylating agent.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the tert-butyl ester.

    Final Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, (3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting neurological and metabolic disorders. Its morpholine ring is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which (3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-3-carboxylic acid: Lacks the methyl and ester groups, making it less versatile in chemical reactions.

    6-Methylmorpholine-3-carboxylic acid: Similar structure but without the ester group, affecting its reactivity and applications.

    4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid: Similar but lacks the methyl group, influencing its chemical properties.

Uniqueness

(3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise modifications are often required.

Properties

IUPAC Name

(3S,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETZLQBPPWVQQU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361599-13-3
Record name (3S,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid
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